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Compound of Interest

Compound Name: Oxeglitazar

Cat. No.: B1677853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of two dual

peroxisome proliferator-activated receptor (PPAR) agonists, Oxeglitazar (believed to be a

misspelling of Aleglitazar) and Saroglitazar. Both agents were developed to address metabolic

disorders by targeting PPARα and PPARγ, key regulators of lipid and glucose metabolism.

However, their clinical development trajectories and current statuses differ significantly.

At a Glance: Key Differences
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Feature Oxeglitazar (Aleglitazar) Saroglitazar

Development Status Development Halted
Approved and in Clinical Use

(in India)

Primary Indication

Investigated for Type 2

Diabetes Mellitus (T2DM) with

high cardiovascular risk

Approved for Diabetic

Dyslipidemia and Non-

alcoholic Fatty Liver Disease

(NAFLD) with Non-alcoholic

Steatohepatitis (NASH)

Reported Efficacy

Showed initial promise in

improving glycemic control and

lipid profiles

Demonstrated significant

efficacy in lowering

triglycerides and improving

glycemic control in multiple

clinical trials

Key Clinical Outcome

Failed to demonstrate

cardiovascular benefit and

raised safety concerns, leading

to termination of clinical trials

Established efficacy and a

generally favorable safety

profile in approved indications

Mechanism of Action: Dual PPARα/γ Agonism
Both Oxeglitazar (Aleglitazar) and Saroglitazar function as dual agonists of PPARα and

PPARγ, nuclear receptors that play crucial roles in metabolic homeostasis.[1][2]

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism like the liver,

heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and oxidation,

resulting in reduced triglyceride levels and increased high-density lipoprotein (HDL)

cholesterol.[3][4]

PPARγ Activation: Highly expressed in adipose tissue, where it promotes adipocyte

differentiation and lipid storage. Its activation enhances insulin sensitivity and improves

glucose uptake in peripheral tissues.[2]

Saroglitazar is characterized as a dual PPARα/γ agonist with a predominant affinity for PPARα.

This profile is suggested to contribute to its potent lipid-lowering effects alongside moderate
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improvements in insulin sensitivity. Aleglitazar was also designed as a dual PPARα/γ agonist.
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Caption: Simplified PPARα/γ signaling pathway. (Within 100 characters)

Efficacy Data: A Comparative Summary
Quantitative data from preclinical and clinical studies are summarized below. It is important to

note that the development of Aleglitazar was halted, and therefore, the available data is more

limited compared to Saroglitazar.

Preclinical Efficacy
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Parameter Oxeglitazar (Aleglitazar) Saroglitazar

Animal Model Rhesus monkeys (prediabetic) db/db mice

Triglyceride Reduction ~89% reduction
Dose-dependent reduction (up

to 54.9% at 3 mg/kg)

HDL-C Increase ~125% increase
Data not consistently reported

in percentages

LDL-C Reduction ~41% reduction
Significantly lowered in

transgenic mice models

Glycemic Control
Improved insulin sensitivity by

60%

Dose-dependent reduction in

serum glucose (ED50 of 0.19

mg/kg)

Clinical Efficacy
Lipid Profile

Study
Drug &
Dosage

Change in
Triglyceride
s

Change in
LDL-C

Change in
HDL-C

Change in
Non-HDL-C

PRESS V

(Saroglitazar)

Saroglitazar

4mg
-45.0% -5% - -

PRESS VI

(Saroglitazar)

Saroglitazar

4mg
-46.7%

Significant

reduction

Significant

increase
-32.5%

Pooled

Phase III

(Aleglitazar)

Aleglitazar

150µ g/day

Statistically

significant

reduction vs.

placebo

Statistically

significant

reduction vs.

placebo

Statistically

significant

increase vs.

placebo

-

Glycemic Control
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Study Drug & Dosage Change in HbA1c
Change in Fasting
Plasma Glucose

PRESS V

(Saroglitazar)
Saroglitazar 4mg

Statistically significant

reduction

Statistically significant

reduction

Pooled Phase III

(Aleglitazar)
Aleglitazar 150µ g/day

Statistically significant

reduction vs. placebo

Statistically significant

reduction vs. placebo

Experimental Protocols
Detailed methodologies for key cited experiments are provided to allow for critical evaluation

and replication.

Saroglitazar: PRESS V Clinical Trial Methodology
Study Design: A multicenter, prospective, randomized, double-blind, phase 3 study.

Participants: Patients with diabetic dyslipidemia (triglycerides >200 and <400 mg/dL, HbA1c

>7% and <9%).

Intervention: 122 patients were randomized (1:1:1) to receive Saroglitazar 2 mg, Saroglitazar

4 mg, or Pioglitazone 45 mg once daily for 24 weeks.

Primary Endpoint: Percentage change in triglyceride levels from baseline to week 24.

Secondary Endpoints: Changes in other lipid parameters (LDL-C, HDL-C, VLDL-C, total

cholesterol) and glycemic parameters (fasting plasma glucose, HbA1c).

Statistical Analysis: Efficacy analyses were performed on the modified intent-to-treat

population using an analysis of covariance (ANCOVA) model.
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Caption: Workflow of the PRESS V clinical trial. (Within 100 characters)

Aleglitazar: Preclinical Study in a Primate Model
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Animal Model: Six adult male rhesus monkeys with naturally occurring obesity, insulin

resistance, and dyslipidemia.

Study Design: A 135-day efficacy study with a 28-day baseline assessment phase (vehicle

only) followed by daily oral administration of Aleglitazar (0.03 mg/kg).

Efficacy Parameters: Fasting plasma glucose, insulin, HbA1c, and a full lipid profile were

measured at baseline and at the end of the treatment period. Insulin sensitivity was

assessed using an intravenous glucose tolerance test.

Data Analysis: Changes from baseline values were analyzed to determine the effects of

Aleglitazar.

Saroglitazar: Preclinical Study in db/db Mice
Animal Model: Male db/db mice (a model of type 2 diabetes and obesity).

Intervention: Mice were treated orally with Saroglitazar at doses ranging from 0.01 to 3

mg/kg per day for 12 days.

Efficacy Parameters: Serum levels of triglycerides, free fatty acids, and glucose were

measured. An oral glucose tolerance test was performed to assess improvements in glucose

metabolism.

Data Analysis: Dose-dependent effects were evaluated, and ED50 values (the dose that

produces 50% of the maximal response) were calculated for the observed reductions in

triglycerides and glucose.

Conclusion
Saroglitazar has emerged as a viable therapeutic option for diabetic dyslipidemia and

NAFLD/NASH, with a substantial body of evidence supporting its efficacy and a generally

acceptable safety profile. In contrast, the clinical development of Oxeglitazar (Aleglitazar) was

terminated due to a lack of demonstrated cardiovascular benefit and the emergence of

significant safety concerns. While both molecules share a common mechanism of action as

dual PPARα/γ agonists, the divergent clinical outcomes underscore the critical importance of

subtle differences in pharmacological profiles and their ultimate impact on patient safety and
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efficacy. For researchers and drug development professionals, the story of these two "glitazars"

serves as a compelling case study in the complexities of developing metabolic drugs and the

rigorous evaluation required for regulatory approval and clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

